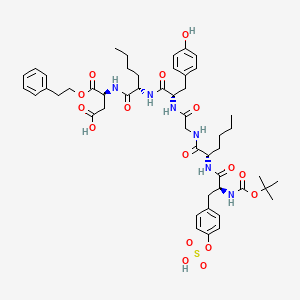
Cholecystokinin-J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholecystokinin-J has uses in cholecystography, radiomanometry and biliary cinematography.
Applications De Recherche Scientifique
Scientific Research Applications
-
Metabolic Regulation
- Cholecystokinin-J is integral to maintaining metabolic homeostasis. It influences energy balance by modulating food intake and promoting satiety. Research indicates that administration of cholecystokinin can reduce meal size and extend the interval between meals, which may help in obesity management .
- The hormone's interaction with its receptors also affects lipid metabolism and insulin sensitivity, making it a target for developing treatments for metabolic disorders .
-
Appetite Control
- This compound acts on the central nervous system to regulate appetite. Studies have shown that it can suppress hunger signals and promote feelings of fullness through its action on cholecystokinin receptors in the brain .
- Despite initial enthusiasm for cholecystokinin-based therapies for obesity, clinical trials have shown mixed results, leading researchers to explore alternative pharmacological strategies such as biased agonists .
-
Pain Modulation
- Recent findings suggest that this compound may play a role in pain perception and modulation. It has been implicated in the development of tolerance to opioids, suggesting that it could be a factor in managing chronic pain conditions .
- Investigations into its receptor interactions have opened avenues for developing analgesic therapies that leverage cholecystokinin's effects on pain pathways .
-
Psychiatric Applications
- Emerging research indicates potential antipsychotic properties of this compound due to its influence on neurotransmitter systems. Its modulation of dopamine pathways could provide insights into new treatment approaches for psychiatric conditions such as schizophrenia .
- Studies are exploring how cholecystokinin interacts with other neuropeptides to influence mood and behavior, highlighting its relevance in neuropsychiatric research .
Case Studies and Research Findings
Propriétés
Numéro CAS |
144396-38-3 |
|---|---|
Formule moléculaire |
C49H66N6O16S |
Poids moléculaire |
1027.1 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C49H66N6O16S/c1-6-8-15-36(52-46(63)39(55-48(65)70-49(3,4)5)28-33-19-23-35(24-20-33)71-72(66,67)68)43(60)50-30-41(57)51-38(27-32-17-21-34(56)22-18-32)45(62)53-37(16-9-7-2)44(61)54-40(29-42(58)59)47(64)69-26-25-31-13-11-10-12-14-31/h10-14,17-24,36-40,56H,6-9,15-16,25-30H2,1-5H3,(H,50,60)(H,51,57)(H,52,63)(H,53,62)(H,54,61)(H,55,65)(H,58,59)(H,66,67,68)/t36-,37-,38-,39-,40-/m0/s1 |
Clé InChI |
TUDCKMOFZXPUTC-HECCNADXSA-N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES isomérique |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
144396-38-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XXGYXD |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Boc-Tyr(SO3)-Nle-Gly-Tyr-Nle-Asp-PEE CCK-J cholecystokinin-J tert-butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-norleucyl-aspartic acid 2-phenylethyl este |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















